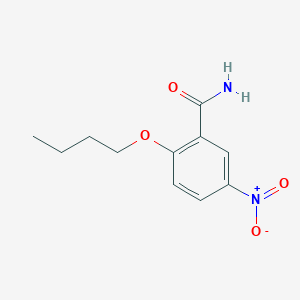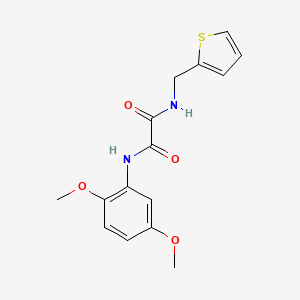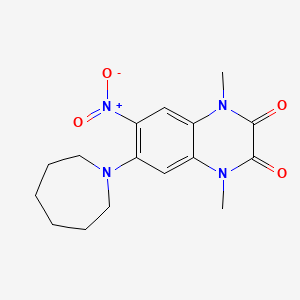![molecular formula C14H22N2O4S2 B4386710 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4386710.png)
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide
Overview
Description
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide, also known as sulcardine sulfate, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to an influx of calcium ions, which triggers the release of insulin. Sulcardine sulfate also has an inhibitory effect on the ATP-sensitive potassium channels in cardiac muscle cells, which can help to prevent arrhythmias.
Biochemical and Physiological Effects:
Sulcardine sulfate has a number of biochemical and physiological effects. In addition to its effects on insulin secretion and cardiac muscle cells, this compound has also been shown to have anti-inflammatory effects. Sulcardine sulfate can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in a number of different tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate in lab experiments is that it has a well-understood mechanism of action. This makes it a useful tool for studying the regulation of insulin secretion and cardiac muscle cell function. However, one limitation of using N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate is that it can have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
Future Directions
There are a number of different future directions for research on N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate. One area of interest is in the development of more selective sulfonylurea drugs that can target specific potassium channels. Another area of interest is in the use of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate as a tool for studying the regulation of insulin secretion and cardiac muscle cell function. Finally, there is also interest in exploring the potential anti-inflammatory effects of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate and its derivatives.
Scientific Research Applications
Sulcardine sulfate has been extensively studied for its potential therapeutic applications. One of the primary uses of this compound is in the treatment of diabetes. Sulfonylurea drugs like N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients.
In addition to its use in diabetes treatment, N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide sulfate has also been studied for its potential use in the treatment of cardiovascular diseases. This compound has been shown to have anti-arrhythmic effects and can help to reduce the risk of cardiac events in patients with certain types of heart disease.
properties
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-3-13-6-4-5-11-16(13)22(19,20)14-9-7-12(8-10-14)15-21(2,17)18/h7-10,13,15H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQIBSFHUPNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386632.png)

![3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
![3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386655.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)

![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4386705.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)



![3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)